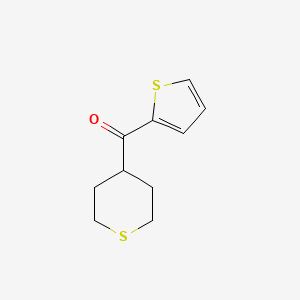

(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone

Overview

Description

Synthesis Analysis

While specific synthesis methods for “(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone” were not found, related compounds have been synthesized through various methods. For instance, tetrahydro-4H-thiopyran-4-ones have been synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation . Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing novel compounds that share a structural relationship with "(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone," focusing on their potential applications in various fields. For instance, Shahana and Yardily (2020) synthesized compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, characterized by UV, IR, NMR, and high-resolution mass spectrometry. The study emphasized the compounds' antibacterial activity, highlighted through molecular docking studies Shahana & Yardily, 2020.

Material Science Applications

In material science, compounds structurally similar to "(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone" are explored for their potential use in electronics and photonics. For example, Hu et al. (2013) investigated electrochromic materials consisting of carbazole and phenyl-methanone units, revealing their promising optical contrast and fast switching time, essential for developing advanced electrochromic devices Hu et al., 2013.

Pharmacological Studies

While direct applications of "(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone" in pharmacology were not found in the provided papers, closely related synthetic methodologies and compound structures are often investigated for their medicinal properties. For instance, the synthesis of thiochromans and benzothiopyrans, which could be structurally related to the target compound, has been explored for their potential in creating new pharmacologically active molecules Saito et al., 2003.

Environmental and Green Chemistry

Pervaporation techniques using novel crosslinked chitosan/poly(vinylpyrrolidone) blend membranes for dehydrating tetrahydrofuran (THF) from its aqueous mixtures showcase an application in environmental and green chemistry. This research demonstrates the role of similar compounds in enhancing separation processes and promoting sustainable chemical practices Devi et al., 2006.

properties

IUPAC Name |

thian-4-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS2/c11-10(9-2-1-5-13-9)8-3-6-12-7-4-8/h1-2,5,8H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCPSSQTPPBGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1492654.png)

![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)